molecular formula C16H22N2O3S B497668 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole CAS No. 957502-75-9

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole

Cat. No. B497668
CAS RN: 957502-75-9
M. Wt: 322.4g/mol
InChI Key: BEIIMMWLRDILLN-UHFFFAOYSA-N
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Description

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 binds to the heme moiety of sGC, leading to its activation and subsequent production of cGMP.
Biochemical and Physiological Effects
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 has been shown to exhibit various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Vasodilation is achieved through the activation of sGC and subsequent production of cGMP, which leads to the relaxation of smooth muscle cells in blood vessels. Anti-inflammatory effects are achieved through the inhibition of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Inhibition of platelet aggregation is achieved through the inhibition of thromboxane A2, a potent platelet aggregator.

Advantages and Limitations for Lab Experiments

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments, including its short half-life, instability in aqueous solutions, and potential for off-target effects.

Future Directions

There are several future directions for scientific research on 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272, including its potential therapeutic applications in various disease conditions, such as pulmonary hypertension, erectile dysfunction, and inflammatory diseases. Additionally, future research could focus on the development of novel analogs of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 with improved pharmacokinetic properties and selectivity for sGC. Furthermore, research could focus on the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 and its potential role in the regulation of immune responses.

Synthesis Methods

The synthesis of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole involves the reaction of 3,5-dimethylpyrazole with 4-butoxy-3-methylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272, which can be purified using various chromatographic techniques.

Scientific Research Applications

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension and erectile dysfunction. Additionally, 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.

properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-5-6-9-21-16-8-7-15(10-12(16)2)22(19,20)18-14(4)11-13(3)17-18/h7-8,10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIMMWLRDILLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole

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